molecular formula C12H22O2 B1609850 Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- CAS No. 483303-25-9

Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-

Cat. No.: B1609850
CAS No.: 483303-25-9
M. Wt: 198.3 g/mol
InChI Key: FEJVJGYJIPXMJD-UHFFFAOYSA-N
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Description

Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- is a derivative of oxetane, a four-membered heterocyclic compound containing one oxygen atom. Oxetanes are known for their unique chemical properties, including their stability and ability to undergo ring-opening reactions. These properties make oxetane derivatives valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions can lead to the formation of an oxetane ring . Another method involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .

Industrial Production Methods

Industrial production of oxetane derivatives often relies on scalable synthetic routes. The intramolecular Williamson ether synthesis is a widely used method, where an alcohol reacts with a halide in the presence of a base to form the oxetane ring . This method is favored for its simplicity and efficiency in producing large quantities of oxetane derivatives.

Mechanism of Action

The mechanism of action of oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects . The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl- can be compared with other oxetane derivatives and similar heterocyclic compounds:

    Oxetane: The parent compound, oxetane, is a simple four-membered ring with one oxygen atom.

    Azetidine: Azetidine is a four-membered ring containing one nitrogen atom.

    Thietane: Thietane is a four-membered ring containing one sulfur atom.

Properties

IUPAC Name

3-(cyclohexyloxymethyl)-3-ethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVJGYJIPXMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461919
Record name Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483303-25-9
Record name Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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